molecular formula C14H12N4O4S B3012101 methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate CAS No. 325701-97-1

methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate

Cat. No.: B3012101
CAS No.: 325701-97-1
M. Wt: 332.33
InChI Key: RTROSGRNMGVTSG-UHFFFAOYSA-N
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Description

Methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate is a chemical compound with the molecular formula C14H12N4O4S and a molecular weight of 332.33 g/mol. This compound is part of the benzotriazole family, which is known for its versatility in synthetic organic chemistry due to its stability and ability to activate molecules for various transformations .

Preparation Methods

The synthesis of methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate typically involves the reaction of benzotriazole with sulfonyl chlorides and carbamates under controlled conditions. The benzotriazole moiety can be introduced into the molecule through a variety of reactions, making it a versatile intermediate in organic synthesis . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

Methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds and as a catalyst in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Industry: It is used in the production of advanced materials, such as UV filters and corrosion inhibitors.

Mechanism of Action

The mechanism of action of methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind to enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate is unique due to its benzotriazole moiety, which imparts stability and reactivity to the compound . Similar compounds include:

    Benzotriazole: A versatile synthetic auxiliary used in various organic reactions.

    Benzimidazole: Known for its biological activities and used in medicinal chemistry.

    Benzoxazole: Another heterocyclic compound with applications in pharmaceuticals and materials science.

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S/c1-22-14(19)15-10-6-8-11(9-7-10)23(20,21)18-13-5-3-2-4-12(13)16-17-18/h2-9H,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTROSGRNMGVTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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